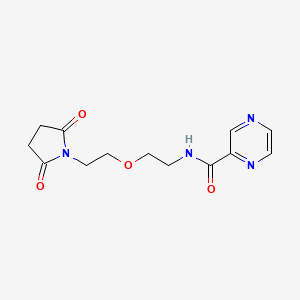

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a carboxamide group, and a 2,5-dioxopyrrolidin-1-yl moiety, making it a versatile molecule for chemical synthesis and biological research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Reduced amides and alcohols.

Substitution: Substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive properties of compounds derived from the 2,5-dioxopyrrolidin-1-yl structure. For instance, a related compound demonstrated significant efficacy in various mouse models for seizures and pain management. Specifically, the compound exhibited protective activity in tests such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound showed an effective dosage range for seizure prevention and pain relief, indicating its potential as a therapeutic agent for epilepsy and neuropathic pain .

Multitargeted Drug Development

The design of multitargeted compounds is crucial in addressing complex diseases. The structure of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide allows for modifications that can enhance its interaction with multiple biological targets. This characteristic is particularly beneficial in developing treatments for conditions like cancer and chronic pain, where single-target therapies often fall short .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Dioxopyrrolidine Core : The initial step usually involves creating the dioxopyrrolidine ring through cyclization reactions.

- Ethoxy Group Introduction : Subsequent reactions introduce ethoxy chains to enhance solubility and bioavailability.

- Carboxamide Formation : Finally, the pyrazine ring is fused with a carboxamide group to complete the molecular structure.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Its multitargeted nature suggests it could be effective in managing symptoms associated with epilepsy and chronic pain syndromes by acting on various pathways involved in these conditions .

Cancer Research

In cancer research, derivatives of this compound have shown promise as histone deacetylase inhibitors, which are essential in regulating gene expression related to cancer progression. Targeting these enzymes can potentially halt tumor growth and enhance the effectiveness of existing therapies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby modulating biological processes. For instance, it may inhibit sodium/calcium ion channels and act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its anticonvulsant and analgesic effects .

Comparación Con Compuestos Similares

- 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate

- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide

- (2,5-Dioxopyrrolidin-1-yl)acrylate

Comparison: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable molecule for research and therapeutic applications.

Actividad Biológica

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O8, with a molecular weight of 354.32 g/mol. The compound features multiple functional groups, including a pyrazine ring and a dioxopyrrolidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O8 |

| Molecular Weight | 354.32 g/mol |

| CAS Number | 1433997-01-3 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dioxopyrrolidine structure. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against A549 human lung adenocarcinoma cells. In a comparative study using an MTT assay, compounds similar to this compound demonstrated a structure-dependent activity profile, with some derivatives reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

The mechanism by which these compounds exert their anticancer effects appears to involve apoptosis induction and cell cycle arrest. The presence of the dioxopyrrolidine moiety is believed to enhance the interaction with cellular targets involved in these processes. Additionally, some studies suggest that these compounds may inhibit key signaling pathways related to tumor growth and survival .

Case Studies

- Study on A549 Cells : A study evaluated the effects of various derivatives on A549 cells and found that compounds with free amino groups exhibited higher potency in reducing cell viability compared to those with acetylamino fragments. This indicates that the structural variations significantly impact biological activity .

- Antimicrobial Activity : Other derivatives within the same class have shown promising antibacterial properties. For example, a derivative containing a pyrazole ring demonstrated effective inhibition against bacterial strains by disrupting membrane integrity .

Propiedades

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c18-11-1-2-12(19)17(11)6-8-21-7-5-16-13(20)10-9-14-3-4-15-10/h3-4,9H,1-2,5-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANYQMXYZUQGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.